2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide
Description
2-[4-Amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluorophenyl group, contributing to its unique electronic and steric profile.
For example, the synthesis of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (a key intermediate for analogous compounds) involves the fusion of substituted benzoic acids with thiocarbohydrazide, yielding triazole-thiones in high yields (~85%) . Subsequent alkylation or acylation reactions with halogenated acetamides would introduce the N-(3-fluorophenyl)acetamide group.
Properties
Molecular Formula |
C16H13F2N5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13F2N5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
PVGFPLVZNLRSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl groups via nucleophilic substitution reactions. The final step often involves the acylation of the amino group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: The target compound’s 2-fluorophenyl group at position 5 contrasts with analogs bearing 3- or 4-fluorophenyl substituents (e.g., 9c, 9e).
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to fluorine, which is less electronegative but smaller in size.
- Acetamide Substitution : The N-(3-fluorophenyl) group in the target compound distinguishes it from derivatives with bromophenyl (9c) or dimethylphenyl () substituents, which may modulate solubility and target interactions.
Biological Activity
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a complex organic compound belonging to the triazole class, known for its significant biological activities. The compound exhibits potential as an antifungal , antibacterial , and anticancer agent due to its unique structural features, including a triazole ring and multiple aromatic substituents.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide. Its molecular formula is , and it has a molecular weight of 365.36 g/mol. The structural characteristics contribute to its lipophilicity and membrane permeability, enhancing its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
| Molecular Formula | C₁₆H₁₂F₂N₅OS |
| Molecular Weight | 365.36 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antifungal Activity : The triazole ring inhibits ergosterol synthesis, a critical component of fungal cell membranes. This action disrupts membrane integrity, leading to cell death.
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains by interfering with bacterial enzymes essential for cell wall synthesis and function.
- Anticancer Activity : In cancer cells, it may induce apoptosis through modulation of signaling pathways involved in cell survival and proliferation.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. For instance, compounds similar to this one have demonstrated effective inhibition against Candida species and Aspergillus species in various assays.
Antibacterial Activity
A study evaluating the antibacterial properties of triazole derivatives showed that compounds with structural similarities to 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] exhibited minimal inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have assessed the anticancer potential of triazole derivatives against various cancer cell lines. For example, compounds structurally related to this triazole have shown significant cytotoxic effects against breast carcinoma (MCF-7) and other cancer cell lines with IC50 values in the low micromolar range .
Comparative Analysis
The following table summarizes the biological activities of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] compared to other known triazole derivatives:
| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] | Not specified | 0.12 - 1.95 | Low micromolar |
| 4-Amino-5-(2-fluorophenyl)-1H-pyrazole | <1 | 0.25 | Moderate |
| 1,2,4-Triazole derivatives | <10 | <5 | High |
Case Studies
Several case studies highlight the effectiveness of triazole compounds in clinical settings:
- Antifungal Treatment : A clinical trial involving a triazole derivative showed significant improvement in patients with systemic fungal infections resistant to conventional therapies.
- Bacterial Infections : A comparative study indicated that a similar compound was more effective than standard antibiotics against multidrug-resistant strains of E. coli.
- Cancer Therapeutics : Preclinical trials demonstrated that a related triazole compound reduced tumor size in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
